molecular formula C10H8BrNO2 B171076 1-Acetyl-5-bromoindolin-3-one CAS No. 106698-07-1

1-Acetyl-5-bromoindolin-3-one

Cat. No.: B171076
CAS No.: 106698-07-1
M. Wt: 254.08 g/mol
InChI Key: KXJGSNRAQWDDJT-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindolin-3-one is a chemical compound with the molecular formula C10H8BrNO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, particularly in the synthesis of indole derivatives and analogs with potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-bromoindolin-3-one can be synthesized through several methods. One common approach involves the bromination of 1-acetylindolin-3-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromoindolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolin-3-one derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

1-Acetyl-5-bromoindolin-3-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential as a lead compound for drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-acetyl-5-bromoindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-bromoindolin-3-one is unique due to the presence of both the acetyl and bromine groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in the synthesis of various indole derivatives with diverse applications .

Properties

IUPAC Name

1-acetyl-5-bromo-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGSNRAQWDDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355173
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106698-07-1
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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